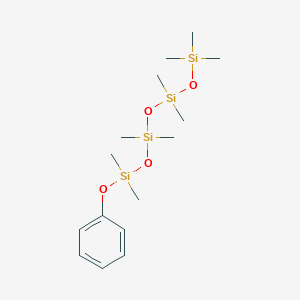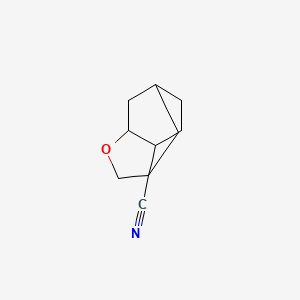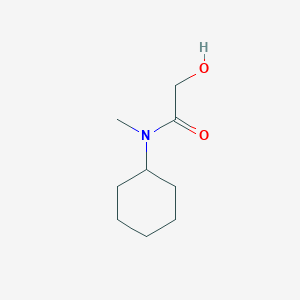
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane is a siloxane compound characterized by its unique structure, which includes multiple methyl groups and a phenoxy group attached to a tetrasiloxane backbone. This compound is known for its stability and versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane typically involves the reaction of phenol with a siloxane precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the phenoxy group. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products, resulting in a high-quality final product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum complexes.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane compounds.
Substitution: Various substituted siloxanes depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and compatibility with biological systems.
Industry: Utilized in the production of high-performance lubricants, coatings, and sealants.
Mecanismo De Acción
The mechanism by which 1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane exerts its effects involves interactions with various molecular targets. The phenoxy group can engage in hydrogen bonding and π-π interactions, while the siloxane backbone provides structural stability. These interactions contribute to the compound’s unique properties and its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1,3,3,5,5,7,7-Nonamethyl-3-(trimethylsiloxy)tetrasiloxane
- 1,1,1,3,5,5,7,7,7-Nonamethyl-3-(trimethylsiloxy)tetrasiloxane
Uniqueness
1,1,1,3,3,5,5,7,7-Nonamethyl-7-phenoxytetrasiloxane stands out due to the presence of the phenoxy group, which imparts unique chemical and physical properties. This differentiates it from other similar siloxane compounds that may lack this functional group, thereby expanding its range of applications and enhancing its performance in specific contexts.
Propiedades
Número CAS |
78825-00-0 |
|---|---|
Fórmula molecular |
C15H32O4Si4 |
Peso molecular |
388.75 g/mol |
Nombre IUPAC |
[dimethyl(phenoxy)silyl]oxy-[dimethyl(trimethylsilyloxy)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C15H32O4Si4/c1-20(2,3)17-22(6,7)19-23(8,9)18-21(4,5)16-15-13-11-10-12-14-15/h10-14H,1-9H3 |
Clave InChI |
FUARKAADDBFVTP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)




![Methyl 2-[benzoyl(methyl)amino]benzoate](/img/structure/B14444123.png)
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)





![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
![{[(N-Heptanoyl-5-oxidanidyl-5-oxidanylidene-D-norvalyl)oxy]methyl}benzene](/img/structure/B14444171.png)
